1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine
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Overview
Description
1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a piperidinyl group and a trifluoromethylbenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction using piperidine and an appropriate leaving group.
Attachment of the Trifluoromethylbenzoyl Moiety: This step involves the acylation of the piperidinyl group with 2-(trifluoromethyl)benzoyl chloride under basic conditions.
Formation of the But-2-yn-1-yl Linker: The final step involves the coupling of the piperazine derivative with a but-2-yn-1-yl halide under palladium-catalyzed cross-coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidinyl nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylbenzoyl moiety is known to enhance the compound’s binding affinity and selectivity. The piperazine
Properties
Molecular Formula |
C22H28F3N3O2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C22H28F3N3O2/c1-26-13-15-27(16-14-26)10-4-5-17-30-18-8-11-28(12-9-18)21(29)19-6-2-3-7-20(19)22(23,24)25/h2-3,6-7,18H,8-17H2,1H3 |
InChI Key |
OABNPPWDCNOOJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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